5-Chloro-1,2-difluoro-3-methoxybenzene
Overview
Description
5-Chloro-1,2-difluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-difluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,2-difluoro-3-methoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-difluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
5-Chloro-1,2-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxybenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,2-difluorobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
3-Chloro-1,2-difluoro-4-methoxybenzene: Has a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
5-Chloro-1,2-difluoro-3-methoxybenzene is unique due to its specific combination of chlorine, fluorine, and methoxy groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-1,2-difluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLGYBADNIFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.